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Compound of Interest

Compound Name: Fmoc-D-Val-OH

Cat. No.: B557601 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

N-α-Fmoc-D-valine (Fmoc-D-Val-OH), a critical building block in solid-phase peptide synthesis

(SPPS). Designed for researchers, scientists, and professionals in drug development, this

document presents key analytical data, detailed experimental protocols, and a visual

representation of its primary application workflow.

Core Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for Fmoc-D-Val-OH. This data is essential for the structural

confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of

Fmoc-D-Val-OH. The data presented here is representative for samples dissolved in

deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.78 d 2H Ar-H (Fmoc)

7.62 d 2H Ar-H (Fmoc)

7.41 t 2H Ar-H (Fmoc)

7.32 t 2H Ar-H (Fmoc)

5.30 d 1H NH

4.45 - 4.38 m 2H O-CH₂ (Fmoc)

4.29 dd 1H α-CH

4.23 t 1H CH (Fmoc)

2.25 m 1H β-CH

1.05 d 3H γ-CH₃

0.98 d 3H γ'-CH₃

¹³C NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

176.5 C=O (Carboxylic Acid)

156.4 C=O (Urethane)

143.8 Ar-C (Fmoc, Quaternary)

141.3 Ar-C (Fmoc, Quaternary)

127.8 Ar-CH (Fmoc)

127.1 Ar-CH (Fmoc)

125.2 Ar-CH (Fmoc)

120.0 Ar-CH (Fmoc)

67.3 O-CH₂ (Fmoc)

58.9 α-CH

47.2 CH (Fmoc)

31.2 β-CH

19.2 γ-CH₃

17.8 γ'-CH₃

Infrared (IR) Spectroscopy
The FT-IR spectrum of solid Fmoc-D-Val-OH reveals characteristic absorption bands

corresponding to its various functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3310 Strong, Broad O-H Stretch (Carboxylic Acid)

3065 Medium C-H Stretch (Aromatic)

2965 Medium C-H Stretch (Aliphatic)

1715 Strong
C=O Stretch (Carboxylic Acid

Dimer)

1690 Strong C=O Stretch (Urethane)

1535 Strong N-H Bend (Amide II)

1450 Medium C=C Stretch (Aromatic)

1230 Strong
C-O Stretch (Carboxylic

Acid/Urethane)

740 Strong
C-H Out-of-Plane Bend

(Aromatic)

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the

molecular weight of Fmoc-D-Val-OH.

Ionization Mode Calculated m/z Observed m/z Ion Species

Positive 340.1543 340.15 [M+H]⁺

Positive 362.1363 362.14 [M+Na]⁺

Negative 338.1400 338.14 [M-H]⁻

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are representative and may require optimization based on the specific

instrumentation used.
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¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Fmoc-D-Val-OH in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover a range of -1 to 10 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay to 1.0 seconds.

Acquire 16-32 scans for sufficient signal-to-noise.

¹³C NMR Acquisition:

Set the spectral width to cover a range of 0 to 200 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2.0 seconds.

Acquire 1024-4096 scans.

Processing: Process the acquired free induction decays (FIDs) with an exponential window

function and perform a Fourier transform. Reference the spectra to the TMS signal at 0.00

ppm.

FT-IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet.

Thoroughly grind 1-2 mg of Fmoc-D-Val-OH with approximately 100 mg of dry KBr

powder in an agate mortar.
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Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-

transparent pellet.

Background Spectrum: Acquire a background spectrum of a blank KBr pellet to subtract

atmospheric and instrumental interferences.

Sample Spectrum Acquisition:

Place the sample pellet in the spectrometer's sample holder.

Scan the sample over a range of 4000 to 400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum should be displayed in terms of transmittance or

absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a stock solution of Fmoc-D-Val-OH in a suitable solvent such as methanol or

acetonitrile at a concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source

(e.g., a quadrupole or time-of-flight analyzer).

Mobile Phase: A typical mobile phase is a 50:50 mixture of acetonitrile and water, often with

0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

Acquisition Parameters:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Set the capillary voltage to 3-4 kV.
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Optimize the nebulizing gas flow and drying gas temperature for stable spray and efficient

desolvation.

Acquire spectra in both positive and negative ion modes over a mass range of 100-500

m/z.

Application Workflow: Fmoc Solid-Phase Peptide
Synthesis (SPPS)
Fmoc-D-Val-OH is a cornerstone reagent for the synthesis of peptides using the Fmoc-SPPS

strategy. The following diagram illustrates the cyclical workflow of adding an amino acid to a

growing peptide chain on a solid support.
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SPPS Cycle

Resin Bound Peptide

1. Deprotection
(Piperidine in DMF)

2. Washing
(DMF)

 Removes Dibenzofulvene
 Adduct

Resin-Peptide-NH2

 Free Amine

3. Coupling
(Fmoc-AA-OH, Activator)

 Prepares for
 Next Residue

4. Washing
(DMF)

 Removes Excess
 Reagents

Resin-Peptide-AA-Fmoc

 Elongated Peptide

 Initiates Next
 Cycle

Resin-Peptide-Fmoc

 Fmoc Cleavage

 Peptide Bond Formation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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